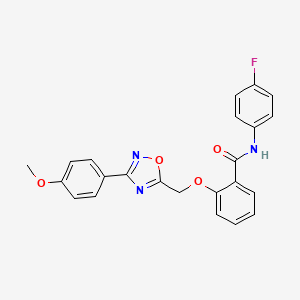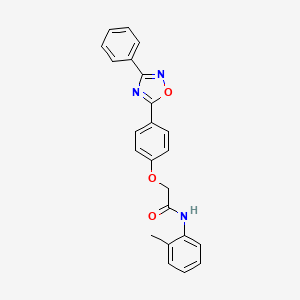
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a synthetic compound that was first synthesized in 2004 by a group of researchers in Japan. Since then, several studies have been conducted to explore the various properties and applications of this compound.
作用機序
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is still not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide in lab experiments is its versatility. It can be easily incorporated into various materials and polymers, making it a useful building block for the synthesis of new materials. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to handle in the lab.
However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide. One area of interest is the development of new materials and polymers that incorporate this compound. These materials could be used in a range of applications, including drug delivery, tissue engineering, and electronics.
Another potential direction is the further investigation of this compound's anti-inflammatory and anti-cancer properties. This could lead to the development of new drugs and therapies for the treatment of these diseases.
Overall, this compound is a promising compound that has the potential to be used in a range of applications. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide involves a multi-step process that starts with the reaction of o-toluidine with acetic anhydride to form N-acetyl-o-toluidine. The resulting compound is then reacted with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides.
In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. It has been incorporated into polymer matrices to improve their mechanical properties and has also been used as a dopant in organic light-emitting diodes (OLEDs) to enhance their performance.
特性
IUPAC Name |
N-(2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-5-6-10-20(16)24-21(27)15-28-19-13-11-18(12-14-19)23-25-22(26-29-23)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYLOBTJWXZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7708720.png)
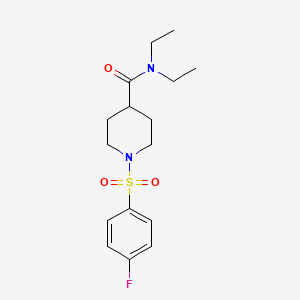

![N-[(furan-2-yl)methyl]-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7708738.png)
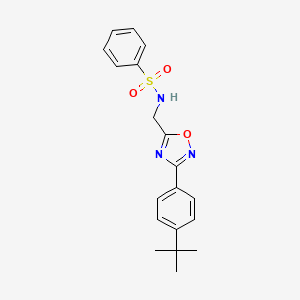
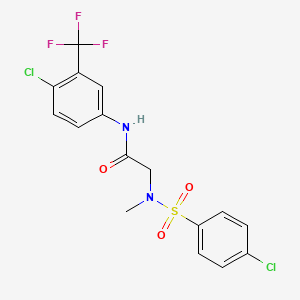
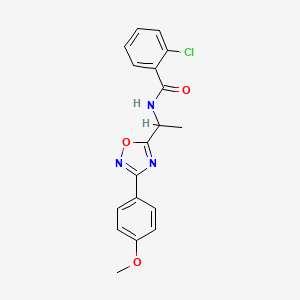
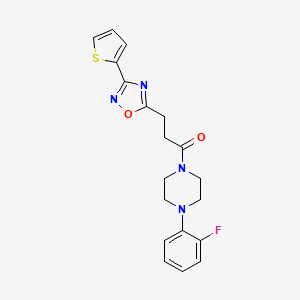
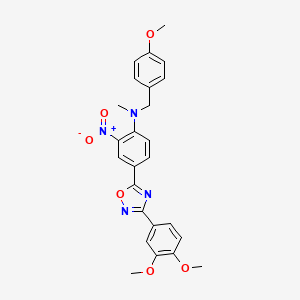
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7708772.png)
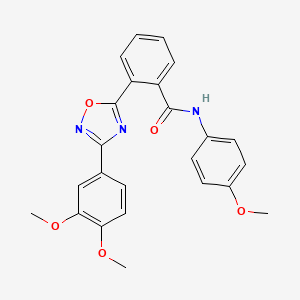
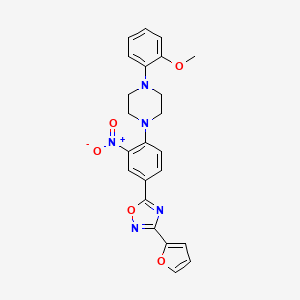
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7708810.png)
